

Degradation of Mancozeb in Soil and Water: A Technical Guide

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Compound of Interest

Compound Name: Mancozeb

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An in-depth examination of the environmental fate of the fungicide **Mancozeb**, detailing its degradation pathways, kinetics, and the methodologies for its study.

Introduction

Mancozeb, a polymeric complex of manganese and zinc with ethylene-bis-dithiocarbamate (EBDC), is a widely used broad-spectrum contact fungicide. Its extensive application in agriculture necessitates a thorough understanding of its environmental fate to assess potential risks to non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the degradation pathways of **Mancozeb** in soil and water, targeted at researchers, scientists, and professionals in drug development and environmental science. The document summarizes key quantitative data, details experimental protocols for degradation studies, and visualizes the complex processes involved.

Degradation Pathways and Major Metabolites

Mancozeb is characterized by its low persistence in both soil and water environments, undergoing rapid degradation through several key pathways: hydrolysis, photolysis, and microbial degradation.[1] The primary and most toxicologically significant metabolite of **Mancozeb** is ethylenethiourea (ETU), which is a common degradation product of all EBDC fungicides.[2] Other major metabolites include ethyleneurea (EU), ethylene bis-isothiocyanate sulfide (EBIS), and ultimately, carbon dioxide through mineralization.[1]

The degradation of **Mancozeb** is significantly influenced by environmental factors such as pH, temperature, and the presence of light and microorganisms.[3][4] Generally, degradation is faster at lower pH and higher temperatures.[3][5]

Degradation in Water

In aqueous environments, **Mancozeb** undergoes rapid hydrolysis, with reported half-lives of less than two days.[1] The rate of hydrolysis is pH-dependent, with increased degradation observed in acidic conditions.[3] Photolysis also plays a significant role in the degradation of **Mancozeb** in water, with photolytic half-lives of less than three hours having been reported.[1] The primary hydrolysis and photolysis products include ETU, EU, and EBIS.[1] At a pH of 9, hydantoin has also been identified as an additional degradate.[1]

Degradation in Soil

In soil, **Mancozeb** is also characterized by low persistence, with half-lives of less than two days in aerobic soils and around eight days in anaerobic soils.[1] The degradation in soil is a combination of chemical (hydrolysis) and biological processes.[6] Microbial activity is a key driver of **Mancozeb** degradation and the subsequent mineralization of its metabolites to CO₂. [1] The major metabolites formed in soil are ETU and EU.[1] While **Mancozeb** itself has low mobility and tends to bind to soil, its metabolite ETU is more water-soluble and has a higher potential for mobility.[1][2]

Quantitative Degradation Data

The degradation kinetics of **Mancozeb** and its primary metabolite, ETU, are often expressed as DT50 values, which represent the time required for 50% of the substance to dissipate. The following tables summarize the reported DT50 values for **Mancozeb** and ETU in soil and water under various conditions.

Table 1: Degradation Half-life (DT50) of **Mancozeb**

Matrix	Condition	pH	Temperature (°C)	DT50	Reference(s)
Water	Hydrolysis	5	30	17.89 hours	[7]
Water	Hydrolysis	5	50	1.13 hours	[7]
Water	Hydrolysis	7	30	20.35 hours	[7]
Water	Hydrolysis	7	50	1.39 hours	[7]
Water	Hydrolysis	9	30	43.61 hours	[7]
Water	Hydrolysis	9	50	2.11 hours	[7]
Water	Hydrolysis	5-9	-	< 1 day	[1]
Water	Photolysis	-	-	< 3 hours	[1]
Soil	Aerobic	-	23 ± 0.6	< 2 days	[1]
Soil	Anaerobic	-	23 ± 0.6	8 days	[1]
Soil	Field	-	-	1 - 7 days	[1]
Silty Clay Loam Soil	Field (Philippines)	6.87	-	2.9 days	[6]

Table 2: Degradation Half-life (DT50) of Ethylenethiourea (ETU)

Matrix	Condition	pH	Temperature (°C)	DT50	Reference(s)
Water	Photolysis	-	-	< 3 days	[1]
Water	Natural	-	Tropical	115 hours	[5][8]
Water	Sterile	-	Tropical	99 hours	[5][8]
Soil	Aerobic (non-sterile)	-	-	< 2 days	[1]
Silty Clay Loam Soil	Field (Philippines)	6.87	-	2.5 days	[6]
Active Soil	Lab (tropical)	-	-	1.5 hours	[5][8]
Tyndallized Soil	Lab (tropical)	-	-	28 hours	[5][8]

Experimental Protocols for Degradation Studies

The study of **Mancozeb** degradation requires robust experimental designs and sensitive analytical methodologies. The following sections outline typical protocols for conducting hydrolysis, soil metabolism, and photolysis studies, largely based on OECD guidelines.

Hydrolysis Study

Objective: To determine the rate of hydrolytic degradation of **Mancozeb** in aqueous solutions at different pH values.

Methodology:

- Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.[7]
- Preparation of Test Solutions: Prepare stock solutions of **Mancozeb** in an appropriate solvent (e.g., a 50:50 isopropanol/water mixture). Fortify the buffer solutions with the **Mancozeb** stock solution to achieve the desired initial concentration (e.g., 2-10 µg/mL). Protect the test solutions from light by using amber glass vessels or wrapping them in aluminum foil to prevent photolysis.[7]

- Incubation: Incubate the test solutions at controlled temperatures (e.g., 30°C and 50°C) in a water bath or incubator.[\[7\]](#)
- Sampling: Collect aliquots of the test solutions at predetermined time intervals. The sampling frequency should be sufficient to define the degradation curve.
- Sample Analysis:
 - For **Mancozeb** analysis, derivatization is often required to improve stability and analytical sensitivity. A common method involves methylation to form dimethyl ethylene bisdithiocarbamate (EBDC).[\[9\]](#)
 - Analyze the samples for the parent compound and its degradation products (ETU, EU, EBIS) using a validated analytical method, typically High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[\[2\]](#)[\[9\]](#)[\[10\]](#)
- Data Analysis: Calculate the dissipation kinetics and the DT50 values for **Mancozeb** at each pH and temperature combination.

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

Objective: To determine the rate and route of **Mancozeb** degradation in soil under aerobic conditions.

Methodology:

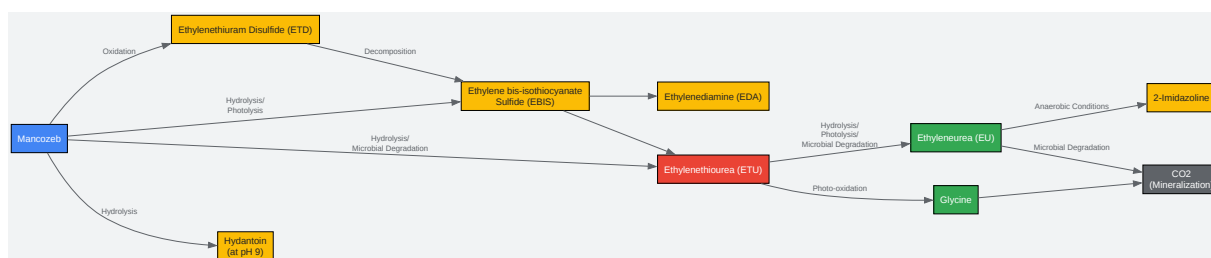
- Soil Selection and Characterization: Select a representative soil type (e.g., sandy loam, silty clay loam). Characterize the soil for properties such as texture, organic matter content, pH, and microbial biomass.
- Test Substance Application: Apply ¹⁴C-labeled **Mancozeb** uniformly to the soil samples to facilitate the tracking of metabolites and the overall mass balance. The application rate should be relevant to agricultural practices.
- Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain

aerobic conditions by ensuring adequate air exchange.

- Sampling: Collect triplicate soil samples at various time points over the course of the study.
- Extraction: Extract the soil samples with an appropriate solvent or series of solvents (e.g., aqueous EDTA/methanol mixture) to recover the parent compound and its metabolites.[\[10\]](#)
- Analysis:
 - Quantify the total radioactive residue in the extracts and the unextracted soil (bound residues) using Liquid Scintillation Counting (LSC).
 - Profile the extracts using chromatographic techniques (e.g., HPLC with a radioactivity detector) to separate the parent compound from its metabolites.
 - Identify the metabolites using co-chromatography with authentic standards and mass spectrometry (LC-MS/MS).[\[9\]](#)[\[10\]](#)
- Mineralization: Trap any evolved $^{14}\text{CO}_2$ in a suitable trapping solution (e.g., potassium hydroxide) to quantify the extent of mineralization.
- Data Analysis: Determine the degradation pathway, the distribution of residues over time, and the DT50 values for **Mancozeb** and its major metabolites.

Visualizations

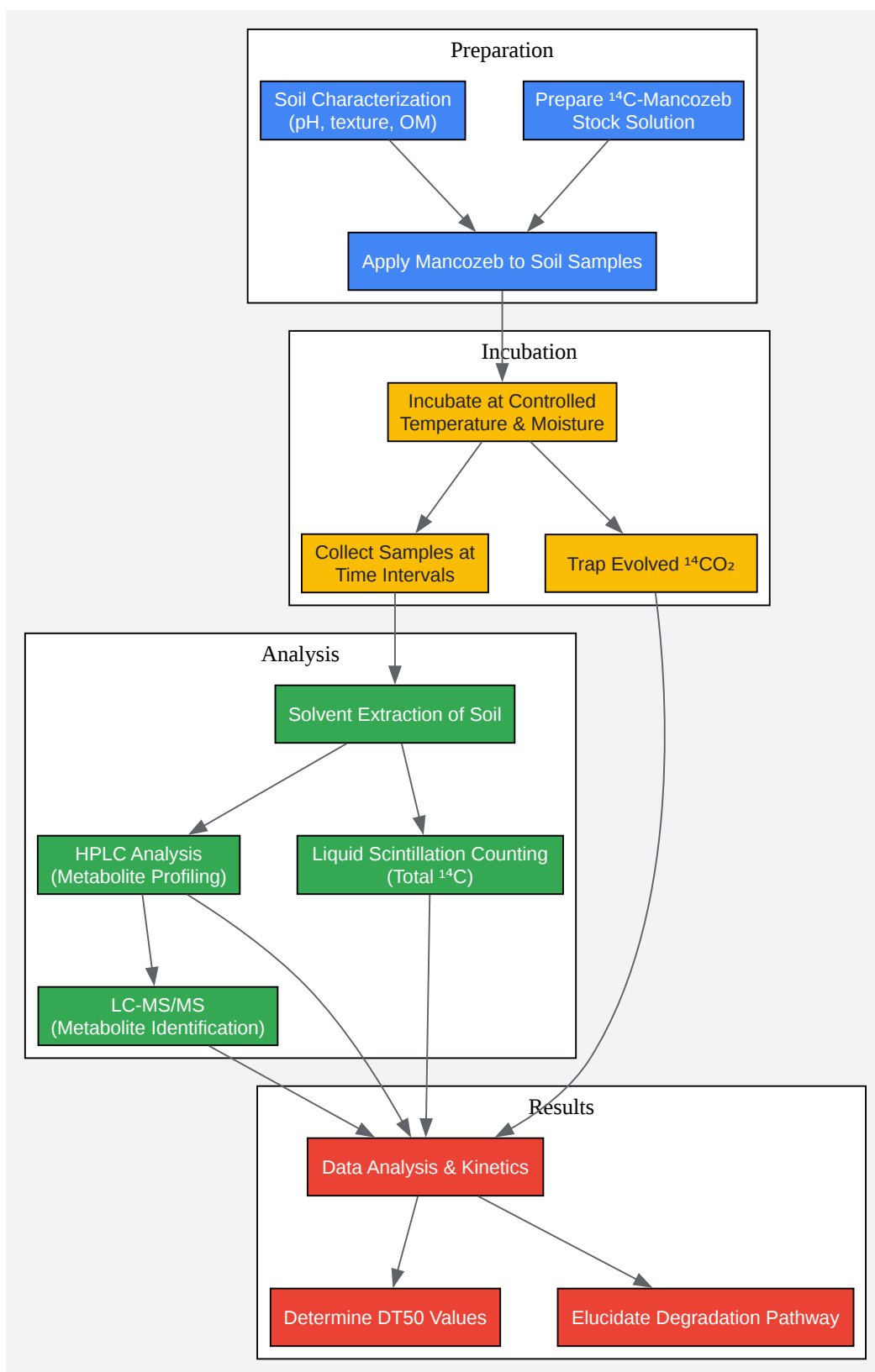
Mancozeb Degradation Pathway



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Caption: Degradation pathway of **Mancozeb** in soil and water.

Experimental Workflow for a Soil Metabolism Study



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Caption: Workflow for a **Mancozeb** soil metabolism study.

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